1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a piperidine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 4-Bromothiophene-2-carboxylic acid: This can be achieved through the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 4-Bromothiophene-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Coupling with piperidine: The acyl chloride is reacted with piperidine to form the 4-bromothiophene-2-carbonyl piperidine intermediate.
Cyclization with phenylimidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with phenylimidazolidine-2,4-dione under appropriate conditions, such as heating in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, such as the thiophene ring or the imidazolidine-2,4-dione core, using reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄).
Cyclization and Ring-Opening: The imidazolidine-2,4-dione core can participate in cyclization or ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative materials.
Material Science: The compound’s properties may be exploited in the design of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione: This compound has a methyl group instead of a phenyl group, which may affect its chemical properties and biological activity.
1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: The presence of a trifluoromethyl group and a triazole ring introduces different chemical and biological characteristics.
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine: The methoxy and pyridine groups provide distinct properties compared to the imidazolidine-2,4-dione core.
Properties
IUPAC Name |
1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-13-10-16(27-12-13)18(25)21-8-6-14(7-9-21)22-11-17(24)23(19(22)26)15-4-2-1-3-5-15/h1-5,10,12,14H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKHPBERQHOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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